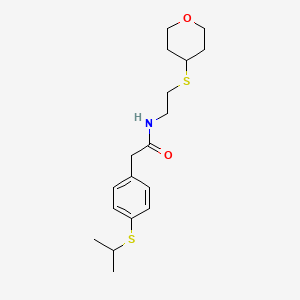

2-(4-(isopropylthio)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2S2/c1-14(2)23-17-5-3-15(4-6-17)13-18(20)19-9-12-22-16-7-10-21-11-8-16/h3-6,14,16H,7-13H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYRTVGECSYEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCCSC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide , identified by its CAS number 367-93-1, has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing knowledge on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

- An isopropylthio group

- A tetrahydro-2H-pyran moiety

- An acetamide functional group

The molecular formula is , with a molecular weight of approximately 305.48 g/mol. The compound's structure contributes to its biological properties, particularly in interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, potentially comparable to known antioxidants such as butylated hydroxytoluene (BHT) .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth was assessed through minimum inhibitory concentration (MIC) tests.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, suggesting that the compound may play a role in mitigating neurodegenerative processes.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

- The isopropylthio group may enhance lipid solubility, facilitating better membrane penetration and interaction with cellular targets.

- The tetrahydro-2H-pyran moiety could be involved in receptor binding or enzyme inhibition, contributing to its pharmacological effects.

Antioxidant Activity Study

A comparative study demonstrated that the compound exhibited a 1.5-fold increase in antioxidant activity compared to BHT when assessed using the Ferric Reducing Antioxidant Power (FRAP) assay . This suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Evaluation

In a recent study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant antimicrobial activity with MIC values ranging from 50 to 200 µg/mL, showcasing its potential as a therapeutic agent .

Neuroprotective Studies

Research involving neuroblastoma cell lines has shown that treatment with this compound significantly reduced oxidative stress markers and improved cell viability under induced oxidative conditions. This suggests a protective role against neurodegeneration .

Data Summary Table

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant | FRAP Assay | 1.5-fold higher than BHT |

| Antimicrobial | MIC Testing | Effective against S. aureus and E. coli (50-200 µg/mL) |

| Neuroprotective | Cell Viability Assay | Increased cell viability under oxidative stress |

Comparison with Similar Compounds

Structural and Functional Insights

- Thioether vs. Oxadiazole Linkers : The target compound’s thioethyl-THP group (thioether) may offer greater metabolic stability compared to the oxadiazole linker in , which could be prone to hydrolysis. However, oxadiazoles often improve binding affinity in enzyme targets .

- Pharmacophore Diversity : The oxoindolin group in is associated with kinase inhibition (e.g., tyrosine kinases), whereas the THP-thioethyl group in the target compound might favor GPCR or protease targeting .

Physicochemical Properties

- Solubility : The THP ring in the target compound and likely enhances aqueous solubility compared to purely aromatic analogs (e.g., ).

- Lipophilicity : The isopropylthio group increases logP values across all compounds, but the THP ring in the target compound may mitigate excessive hydrophobicity.

Research Implications

- Drug Design: The target compound’s balanced lipophilicity and solubility make it a candidate for central nervous system (CNS) targets, where THP rings are known to improve blood-brain barrier penetration.

- Metabolic Stability : Dual thioethers may resist oxidative metabolism better than ethers or esters, as suggested by –3 .

- Future Studies : Comparative in vitro assays (e.g., binding affinity, metabolic stability) are needed to validate these hypotheses.

Q & A

Q. How can researchers integrate high-throughput screening (HTS) into structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Use 96- or 384-well plate formats to test analogs against a panel of targets (e.g., kinases, GPCRs). Automate synthesis via flow chemistry or parallel reactors to generate derivative libraries. Pair HTS data with QSAR models (e.g., partial least squares regression) to prioritize lead compounds. Validate hits using SPR or ITC for binding affinity quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.